3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluorinated phenyl group, a pyridine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar structural features.
1,2,4-Thiadiazole: A core structure present in the compound, which can be modified to yield various derivatives.
Uniqueness
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its fluorinated phenyl group, pyridine ring, and thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H9FN4S |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[6-(2-fluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4S/c14-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18) |
InChI Key |
LBIFCQQXKBVEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N)F |
Origin of Product |
United States |
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